Introduction: The Quinoline Scaffold and the Significance of 8-Chloro-7-methylquinoline
Introduction: The Quinoline Scaffold and the Significance of 8-Chloro-7-methylquinoline
An In-depth Technical Guide to the Synthesis and Properties of 8-Chloro-7-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science. Its rigid structure and ability to participate in various non-covalent interactions make it a "privileged scaffold" found in a wide array of pharmacologically active compounds, including antimalarials, anticancer agents, and antibacterials.[1] The specific substitution pattern on the quinoline core dictates its physicochemical properties and biological activity, making the synthesis of novel derivatives a critical endeavor in drug discovery.
This guide focuses on 8-Chloro-7-methylquinoline , a specific derivative whose substitution pattern offers unique electronic and steric properties. While its direct pharmacological applications are still an area of active research, its structural analogs have demonstrated significant utility. For instance, the isomeric 7-Chloro-8-methylquinoline is a crucial intermediate in the synthesis of Quinclorac, a widely used herbicide.[2] This underscores the industrial and scientific importance of understanding the synthesis and properties of this class of compounds. This document serves as a technical resource, providing a deep dive into the synthetic methodologies, chemical properties, and potential applications of 8-Chloro-7-methylquinoline, grounded in established chemical principles and field-proven insights.
Part 1: Synthesis of 8-Chloro-7-methylquinoline
The construction of the quinoline ring system can be achieved through several classic named reactions. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The Doebner-von Miller reaction stands out as a particularly effective method for preparing 8-Chloro-7-methylquinoline.
The Doebner-von Miller Reaction: A Primary Synthetic Route
First described in the 1880s, the Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4][5] This acid-catalyzed reaction is robust but can present challenges such as harsh conditions and the formation of side products. However, modern adaptations have improved its efficiency and scope.
A patented method details the synthesis of the related isomer, 7-chloro-8-methylquinoline, via the cyclization of 2-methyl-3-chloroaniline with acrolein, which follows the principles of the Doebner-von Miller pathway.[6] Applying this logic to our target molecule, the synthesis of 8-Chloro-7-methylquinoline would rationally start from 3-Chloro-2-methylaniline .
Causality and Mechanistic Insights:
The reaction proceeds through a series of steps initiated by the acid-catalyzed Michael addition of the aniline to the α,β-unsaturated aldehyde (e.g., acrolein or crotonaldehyde).
-
Michael Addition: The nucleophilic amino group of 3-Chloro-2-methylaniline attacks the β-carbon of the protonated α,β-unsaturated carbonyl. This is the key bond-forming step that establishes the eventual carbon skeleton of the quinoline.
-
Cyclization: The resulting amino-aldehyde intermediate undergoes an intramolecular electrophilic attack from the activated benzene ring onto the carbonyl carbon, forming the second ring. The presence of the methyl group at the ortho position to the amine directs the cyclization.
-
Dehydration & Aromatization: The cyclic intermediate then dehydrates to form a dihydroquinoline. The final, critical step is an oxidation (or dehydrogenation) to aromatize the newly formed heterocyclic ring, yielding the stable quinoline product. A dehydrogenation reagent is often required to drive this final step to completion.[6][7]
The choice of a strong acid catalyst (e.g., hydrochloric acid, sulfuric acid) is crucial for protonating the carbonyl compound, thereby activating it for nucleophilic attack by the weakly basic aniline.[4]
Caption: Doebner-von Miller synthesis pathway for 8-Chloro-7-methylquinoline.
Part 2: Physicochemical and Spectroscopic Properties
The properties of 8-Chloro-7-methylquinoline are dictated by its molecular structure. The electron-withdrawing nature of the chlorine atom at position 8 and the electron-donating methyl group at position 7 influence the electron density distribution, basicity, and reactivity of the quinoline ring. While specific experimental data for 8-Chloro-7-methylquinoline is not widely published, we can infer its properties from closely related analogs like 8-chloro-2-methylquinoline and 8-chloroquinoline.[8][9][10]
Data Presentation: Properties of 8-Chloro-Substituted Quinolines
| Property | Data for 8-Chloro-2-methylquinoline[8][9] | Data for 8-Chloroquinoline[10] | Expected for 8-Chloro-7-methylquinoline |
| Molecular Formula | C₁₀H₈ClN | C₉H₆ClN | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol | 163.61 g/mol | 177.63 g/mol |
| Appearance | Colorless block-like crystals | Clear yellow to brown liquid | Likely a solid at room temp. (white to beige) |
| Melting Point | 60-62 °C (333 K) | -20 °C | Expected to be a solid with a distinct MP |
| Boiling Point | Not specified | 288.5 °C | Expected to be high (>250 °C) |
| Solubility | Soluble in organic solvents | Soluble in water | Expected to be soluble in common organic solvents |
| pKa | Not specified | 2.33 (Predicted) | Basicity will be low due to the chloro-substituent |
Spectroscopic Characterization: The identity and purity of 8-Chloro-7-methylquinoline would be confirmed using standard analytical techniques:
-
¹H NMR: Would show characteristic signals for the aromatic protons on both rings, with splitting patterns determined by their coupling. A distinct singlet for the methyl group protons would be expected around 2.5-2.8 ppm.
-
¹³C NMR: Would reveal ten distinct carbon signals, including the methyl carbon and the nine carbons of the quinoline core.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 177 and an isotope peak (M+2) at m/z 179 with an approximate 3:1 ratio, characteristic of a monochlorinated compound.
-
Infrared (IR) Spectroscopy: Would display characteristic absorption bands for C=C and C=N stretching within the aromatic system, as well as C-H stretching and bending vibrations.
Part 3: Potential Applications and Pharmacological Relevance
The quinoline scaffold is a privileged structure in drug discovery due to its wide range of biological activities.[11] Halogenated quinolines, in particular, have shown significant potential as anticancer, antimicrobial, and antimalarial agents.[1][12]
Potential as a Bioactive Compound:
-
Anticancer Activity: Many substituted quinolines exert their cytotoxic effects through mechanisms like DNA intercalation or inhibition of key enzymes such as topoisomerases or protein kinases.[1][13] The presence of a chlorine atom can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.
-
Antimicrobial and Antifungal Properties: The 8-hydroxyquinoline core is well-known for its metal-chelating properties, which are linked to its antimicrobial activity.[14][15] While 8-Chloro-7-methylquinoline lacks the 8-hydroxyl group, the quinoline nitrogen itself can coordinate with metal ions, a property that is often crucial for the biological action of heterocyclic compounds.
-
Agrochemical Intermediate: As demonstrated by its isomer, 7-chloro-8-methylquinoline, this class of compounds serves as a vital building block in the agrochemical industry.[2] The specific substitution pattern of 8-Chloro-7-methylquinoline makes it a valuable synthon for creating complex, multi-substituted chemical entities.
The logical workflow for evaluating a novel compound like 8-Chloro-7-methylquinoline in a drug discovery context is outlined below.
Caption: A typical workflow for evaluating a novel chemical entity in drug discovery.
Part 4: Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of a chloro-methyl-quinoline via a Doebner-von Miller type reaction, based on a published patent for a closely related isomer.[6] This protocol should be adapted and optimized for the specific synthesis of 8-Chloro-7-methylquinoline.
Synthesis of 8-Chloro-7-methylquinoline from 3-Chloro-2-methylaniline
Objective: To synthesize 8-Chloro-7-methylquinoline via acid-catalyzed cyclization.
Materials:
-
3-Chloro-2-methylaniline (1.0 mole equivalent)
-
Acrolein (3.0 - 5.0 mole equivalents)
-
Monobasic inorganic acid (e.g., HCl, 2.0 - 3.0 mole equivalents)
-
Dehydrogenation reagent (e.g., nitrobenzene or an arsenic-based oxidant, 0.5 - 1.0 mole equivalent)
-
Organic Solvent (e.g., Ethanol, Toluene)
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add the organic solvent and 3-Chloro-2-methylaniline (1.0 eq).
-
Acidification: Cool the mixture in an ice bath and slowly add the monobasic inorganic acid (e.g., concentrated HCl, 2.5 eq) dropwise while stirring. An exotherm may be observed.
-
Addition of Reagents: Add the dehydrogenation reagent (0.8 eq) to the stirred mixture.
-
Cyclization: Slowly add acrolein (4.0 eq) via the dropping funnel over 30-60 minutes. The reaction is often exothermic; maintain the temperature below 40°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated sodium hydroxide solution until the pH is ~8-9. Caution: This neutralization is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 8-Chloro-7-methylquinoline.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy. Determine the melting point.
Self-Validation System:
-
TLC Monitoring: In-process checks confirm the consumption of starting material and the formation of the product.
-
Spectroscopic Analysis: Final product analysis (NMR, MS) validates the molecular structure, while chromatographic purity (e.g., HPLC) confirms the success of the purification.
-
Yield Calculation: The final mass allows for the calculation of the reaction yield, providing a quantitative measure of the protocol's efficiency.
References
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-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. Available at: [Link]
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Doebner-Miller reaction and applications | PPTX - Slideshare. Available at: [Link]
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Synthesis of 8-chloro-2-methylquinoline - PrepChem.com. Available at: [Link]
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Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed. Available at: [Link]
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Understanding the Chemical Properties of 7-Chloro-8-Methylquinoline. Available at: [Link]
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On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link]
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8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem - NIH. Available at: [Link]
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Combe's synthesis of quinoline || detailed mechanism - YouTube. Available at: [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]
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7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH. Available at: [Link]
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(PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review - ResearchGate. Available at: [Link]
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